molecular formula C22H24N4O4S B11237260 N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11237260
M. Wt: 440.5 g/mol
InChI Key: MJCNDHFNKRKSRN-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a benzodioxepin ring, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

  • Formation of the Benzodioxepin Ring:

    • Starting with a suitable precursor, such as a catechol derivative, the benzodioxepin ring can be formed through a series of cyclization reactions.
    • Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate ring closure.
  • Synthesis of the Triazole Ring:

    • The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
    • Common reagents include copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO).
  • Coupling of the Benzodioxepin and Triazole Rings:

    • The benzodioxepin and triazole rings are coupled using a sulfanyl-acetamide linkage.
    • This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods:

  • Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity.
  • Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
    • Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
  • Reduction:

    • Reduction reactions can target the triazole ring or the benzodioxepin ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
    • Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
    • Reagents such as sodium hydride (NaH) and alkyl halides are often employed.

Major Products:

  • Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
  • Reduction of the triazole ring can produce dihydrotriazole derivatives.
  • Substitution reactions can lead to various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry:

  • The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
  • It can be used as a building block in the development of new materials with specific properties.

Biology:

  • The compound may exhibit biological activity, making it a candidate for drug discovery and development.
  • It can be used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Potential applications in medicinal chemistry include the development of new therapeutic agents for the treatment of various diseases.
  • The compound’s structural features may allow it to interact with specific biological targets, such as enzymes or receptors.

Industry:

  • The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
  • It may also find applications in the production of specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors.
  • The benzodioxepin and triazole rings may play a role in binding to these targets, while the sulfanyl-acetamide linkage may influence the compound’s overall activity.

Pathways Involved:

  • The compound may modulate specific signaling pathways, leading to changes in cellular function.
  • It may also inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Uniqueness:

  • The combination of the benzodioxepin ring, triazole ring, and sulfanyl-acetamide linkage makes this compound unique.
  • Its unique structure may confer specific biological activity or chemical reactivity that is not observed in similar compounds.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

N-benzyl-2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-26-21(16-11-18-19(12-17(16)28-2)30-10-6-9-29-18)24-25-22(26)31-14-20(27)23-13-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3,(H,23,27)

InChI Key

MJCNDHFNKRKSRN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3OC)OCCCO4

Origin of Product

United States

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